2-(3-Chloro-4-ethoxyphenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine
Description
This compound belongs to the pyrazolo[1,5-a]pyrazine family, a heterocyclic scaffold known for diverse pharmacological and agrochemical applications. Its structure features:
- Position 2: A 3-chloro-4-ethoxyphenyl group, contributing electron-withdrawing (Cl) and electron-donating (ethoxy) effects.
- Position 4: A (2,5-dimethylbenzyl)thio group, enhancing lipophilicity and steric bulk compared to simpler thioethers. The molecular formula is inferred as C₂₃H₂₂ClN₃OS (exact mass requires confirmation), with a ChemSpider ID and synonyms listed in (e.g., STL082241, AKOS004961809) .
Properties
IUPAC Name |
2-(3-chloro-4-ethoxyphenyl)-4-[(2,5-dimethylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3OS/c1-4-28-22-8-7-17(12-19(22)24)20-13-21-23(25-9-10-27(21)26-20)29-14-18-11-15(2)5-6-16(18)3/h5-13H,4,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNQRYHCVMOBFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=C(C=CC(=C4)C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-Chloro-4-ethoxyphenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H22ClN3OS
- Molecular Weight : 424.0 g/mol
- CAS Number : 1223760-78-8
The biological activity of pyrazolo compounds often relates to their ability to interact with various cellular targets. For this compound, preliminary studies suggest potential interactions with:
- Enzymatic Targets : Inhibition of specific kinases involved in cancer cell proliferation.
- Receptor Modulation : Possible effects on G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and immune response.
Anticancer Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of various pyrazolo derivatives on leukemia cell lines. The compound was tested alongside a control group using established protocols for assessing cell viability and apoptosis induction.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | K562 (Chronic Myeloid Leukemia) | 10.5 | Induction of apoptosis |
| Control (DMSO) | K562 | N/A | N/A |
Immunomodulatory Effects
In vitro studies have demonstrated that the compound can modulate immune responses by enhancing the activity of cytotoxic T lymphocytes (CTLs). This was observed in mixed leukocyte cultures where the compound was shown to increase CTL activity compared to control cultures treated with DMSO alone.
Case Studies
- Study on Cytotoxicity : A research article published in Journal of Medicinal Chemistry reported that various pyrazolo derivatives showed significant cytotoxicity against several cancer cell lines. The study highlighted that the presence of specific substituents on the pyrazolo ring influenced the potency and selectivity towards cancer cells .
- Immunological Assessment : Another study focused on the immunomodulatory effects of pyrazolo compounds demonstrated that certain derivatives could enhance CTL responses in vitro. The findings suggested that this class of compounds might be useful in developing immunotherapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrazine Derivatives
Structural Analogues and Substituent Effects
Substituent Variations at Position 2
- Compound A : 2-(4-Methoxyphenyl)-4-[(3-fluorobenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine (C₂₀H₁₆FN₃OS, MW 365.43)
- The 4-methoxyphenyl group lacks the chloro and ethoxy substituents, reducing steric hindrance and electronic complexity.
- Compound B : 2-(3-Chloro-4-ethoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine ()
- Shares the same 3-chloro-4-ethoxyphenyl group as the target compound but differs in the thioether moiety (3-fluorobenzyl vs. 2,5-dimethylbenzyl).
Substituent Variations at Position 4
Physicochemical Properties
Commercial and Research Relevance
- Suppliers: lists synonyms (e.g., STL082241) and suppliers, indicating commercial availability for research .
- Patent Activity : Derivatives like those in (e.g., chromen-4-one fused pyrazolo[3,4-d]pyrimidines) suggest ongoing interest in pyrazolo-based scaffolds for drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
